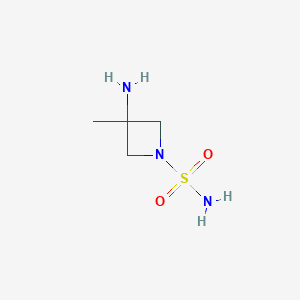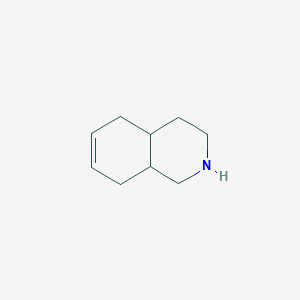![molecular formula C7H14ClNO B13465250 {1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13465250.png)
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride typically involves the formation of the bicyclic core followed by functional group modifications. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.
Wissenschaftliche Forschungsanwendungen
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive compounds and potential drug candidates.
Organic Synthesis: The compound is used as a building block for the construction of complex molecules with bicyclic structures.
Material Science: It can be incorporated into polymers and other materials to impart unique properties.
Wirkmechanismus
The mechanism of action of {1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride
- {2-Oxabicyclo[2.1.1]hexan-1-yl}methanol
- Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride
Uniqueness
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride is unique due to its specific bicyclic structure and the presence of both an amino and a hydroxyl group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
(1-amino-2-bicyclo[2.1.1]hexanyl)methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-2-5(3-7)1-6(7)4-9;/h5-6,9H,1-4,8H2;1H |
InChI-Schlüssel |
GFPNTNPGWANTHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C2)(C1CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


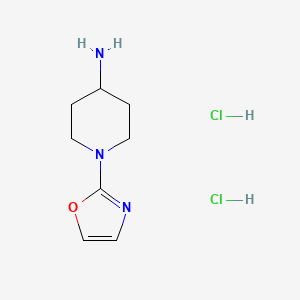

![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)
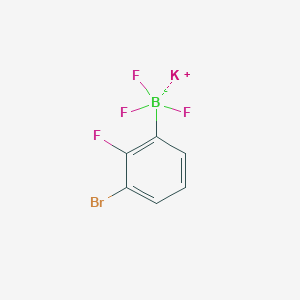
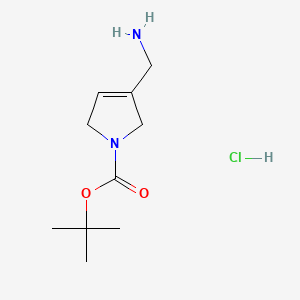
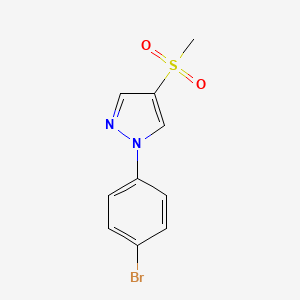
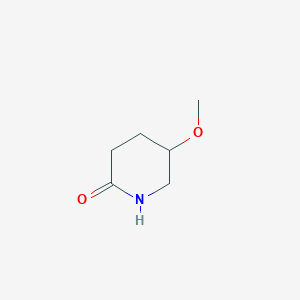
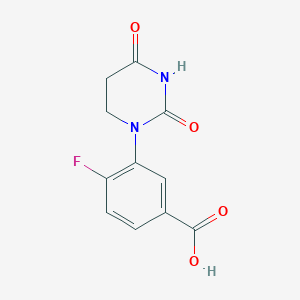
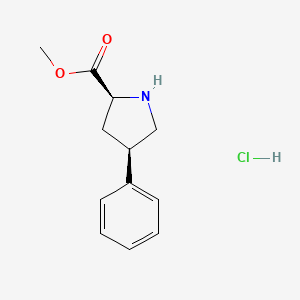
![1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride](/img/structure/B13465222.png)
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)

